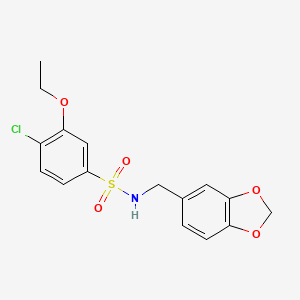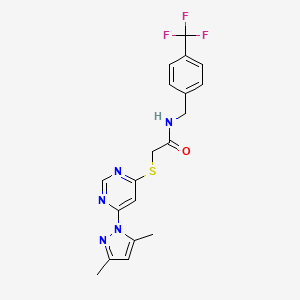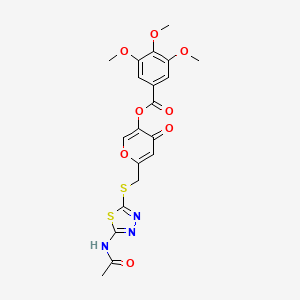
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide, also known by its chemical formula C₁₆H₁₃NO₄ , is a compound with intriguing pharmacological potential. Let’s explore its various facets.
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry techniques. While I don’t have specific synthetic pathways for this exact compound, it likely requires the manipulation of starting materials containing the benzodioxole and sulfonamide moieties. Researchers would need to optimize reaction conditions, protecting groups, and purification methods to obtain a pure product.
Molecular Structure Analysis
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide reveals several key features:
- The benzodioxole ring system (1,3-benzodioxole) contributes to its aromatic character.
- The sulfonamide group (SO₂NH) is essential for its potential biological activity.
- The chloro substituent (Cl) imparts additional chemical reactivity.
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial. It may participate in various chemical reactions, such as:
- Substitution reactions : The chloro group could undergo nucleophilic substitution.
- Acid-base reactions : The sulfonamide nitrogen may act as a base or accept a proton.
- Oxidation/reduction : The ethoxy group could be oxidized or reduced.
Physical And Chemical Properties Analysis
- Melting point : Determining the melting point provides insights into its purity.
- Solubility : Understanding its solubility in various solvents aids in formulation.
- Stability : Investigate stability under different conditions (light, temperature, pH).
Safety And Hazards
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Handling precautions : Researchers should follow safety protocols during synthesis.
- Environmental impact : Consider its potential effects on ecosystems.
将来の方向性
Research avenues include:
- Biological assays : Evaluate its activity against specific targets.
- Structure-activity relationship (SAR) studies: Modify the compound to enhance efficacy.
- Pharmacokinetics : Investigate absorption, distribution, metabolism, and excretion.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-2-21-15-8-12(4-5-13(15)17)24(19,20)18-9-11-3-6-14-16(7-11)23-10-22-14/h3-8,18H,2,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGHWGYEGKKGFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)
![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)








